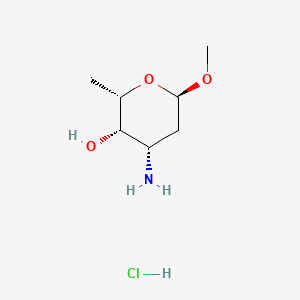

Methyl L-daunosamine hydrochloride

Description

Methyl L-daunosamine hydrochloride (CAS: 131528-45-5) is a critical intermediate in the synthesis of anthracycline antibiotics, such as daunomycin and adriamycin, which are widely used in cancer chemotherapy . Structurally, it is a 3-amino-2,3,6-trideoxy-L-lyxo-hexose derivative with a molecular formula of C₇H₁₆ClNO₃ and a molecular weight of 197.66 g/mol . The compound exists as a white solid, soluble in water and methanol, and is typically stored at -20°C to maintain stability .

Its synthesis involves chelation-controlled stereoselective reduction, starting from L-tyrosine, to achieve the desired L-configuration, which is essential for biological activity . The methyl group at the anomeric position enhances its stability and reactivity in glycosylation reactions, enabling its use as a precursor for modifying anthracycline antibiotics .

Properties

IUPAC Name |

(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6+,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYGBUAXDCLPMP-AOAPYHFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enamine Formation and Oxidation

2,4-Pentanedione is treated with morpholine in benzene under reflux to form an enamine intermediate. Subsequent oxidation with benzoyl peroxide in chloroform yields a γ-ketoamide derivative. This step ensures regioselective functionalization critical for downstream cyclization.

Bromination and Nitrile Formation

The γ-ketoamide undergoes bromination with N-bromosuccinimide (NBS) in carbon tetrachloride, selectively substituting the methyl group adjacent to the ketone. The resulting bromo compound is unstable in basic conditions but reacts with potassium cyanide in liquid hydrogen cyanide to form a nitrile derivative. Acid hydrolysis of the nitrile in aqueous acetic acid saturated with HCl generates a carboxylic acid, which is stabilized as its methyl ester (compound 14 ) via methanolysis.

Table 1: Key Intermediates and Characterization Data

Hydrogenation and Lactone Formation

The oxazolino-α-pyrone intermediate (19 ) is hydrogenated over palladium catalyst to yield a δ-lactone (22 ). Stereochemical analysis via NMR (Figure 2 in ref.) confirms the cis configuration of the lactone ring, critical for subsequent reduction to the hemiacetal (26 ).

Enzymatic Reconstitution of dTDP-L-Daunosamine

Recent advances in enzymatic synthesis provide an alternative route to L-daunosamine derivatives. The in vitro reconstitution of the dTDP-L-daunosamine pathway highlights the role of four enzymes: EvaA (2,3-dehydratase), DnmJ (transaminase), DnmU (3,5-epimerase), and DnmV (4-ketoreductase).

Biosynthesis from d-Glucose 1-Phosphate

d-Glucose 1-phosphate is converted to dTDP-4-keto-6-deoxy-d-glucose (6 ) via a cascade involving Tmk, AckA, RmlA, and RmlB. EvaA dehydrates 6 to 7 , which tautomerizes to 8 . DnmJ catalyzes a PLP-dependent transamination of 8 using L-glutamate as the amine donor, yielding 9 . DnmU epimerizes 9 at C-3 and C-5, followed by DnmV-mediated ketoreduction to produce dTDP-L-daunosamine (12 ).

Table 2: Enzymatic Reaction Parameters

| Enzyme | Substrate | Cofactors | Product | Turnover (min⁻¹) |

|---|---|---|---|---|

| EvaA | 6 | None | 7 /8 | 12.5 |

| DnmJ | 8 | PLP, L-Glu | 9 | 0.017 |

| DnmV | 11 | NADPH | 12 | 8.2 |

Methylation and Hydrochloride Formation

To convert dTDP-L-daunosamine (12 ) to this compound, the nucleotide sugar is hydrolyzed under acidic conditions to release L-daunosamine. Methanolysis in the presence of HCl substitutes the anomeric hydroxyl with a methyl group, yielding the hydrochloride salt. This step mirrors the chemical synthesis’s final methanolysis but leverages enzymatic stereocontrol.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The chemical route achieves an overall yield of 14% from 2,4-pentanedione to this compound, limited by resolution steps and intermediate instability. In contrast, the enzymatic route offers higher stereoselectivity but lower yields (10–15%) due to bottlenecks in DnmJ-catalyzed transamination.

Stereochemical Control

Enzymatic synthesis inherently produces the L-enantiomer, avoiding the need for resolution. Chemical methods require chiral auxiliaries or chromatography, adding complexity and cost.

Industrial and Research Applications

This compound’s primary application lies in anthracycline antibiotic production. The enzymatic route is favored for large-scale synthesis due to reduced byproducts, while chemical synthesis remains relevant for analog development requiring non-natural substitutions .

Chemical Reactions Analysis

Types of Reactions

Methyl L-daunosamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include osmium tetroxide for dihydroxylation, lithium amides for conjugate addition, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as methyl 3-epi-D-daunosaminide hydrochloride .

Scientific Research Applications

Pharmaceutical Synthesis

Anticancer Agents

Methyl L-daunosamine hydrochloride is crucial in synthesizing anthracycline antibiotics, which are widely used as chemotherapeutics. These compounds exhibit strong anticancer properties due to their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. The sugar moiety of L-daunosamine is essential for the bioactivity of these drugs, influencing their pharmacokinetics and toxicity profiles. For instance, modifications to the daunosamine structure can lead to derivatives with reduced cardiotoxicity while maintaining efficacy against tumors .

Glycodiversification

Recent studies have explored the enzymatic pathways involved in the biosynthesis of dTDP-L-daunosamine, a nucleotide-activated sugar donor that contributes to the production of various glycosylated natural products. This approach allows researchers to generate a library of novel compounds through "glycodiversification," enhancing the therapeutic potential of existing drugs . The ability to manipulate these pathways opens avenues for creating new analogs with improved properties.

Case Study: Doxorubicin and Its Derivatives

A study investigated the interaction between doxorubicin and iron complexes, revealing that modifications in the daunosamine side chain significantly affect cardiotoxicity. The research demonstrated that certain derivatives produced less lipid peroxidation compared to doxorubicin itself, indicating a potential pathway for developing safer alternatives .

Synthesis Techniques

Research has successfully achieved total synthesis of methyl L-daunosaminide hydrochloride from L-tyrosine using palladium-catalyzed reactions. This synthetic route not only provides access to the compound but also showcases methodologies that can be applied to produce other related amino sugars .

Comparative Data Table

Mechanism of Action

The mechanism of action of Methyl L-daunosamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modify polysaccharides and other saccharides, affecting their structure and function . The exact molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include various enzymes and receptors involved in carbohydrate metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl L-daunosamine hydrochloride belongs to a family of amino sugars with variations in stereochemistry, functional groups, and biological roles. Below is a detailed comparison with key analogs:

Methyl α-L-Daunosamine Hydrochloride (CAS: 32385-06-1)

- Structure: Differs in the anomeric configuration (α vs. β), with an α:β ratio of ~85:15 .

- Synthesis: Produced via regioselective rhodium nitrene insertion, emphasizing the importance of stereodivergent strategies for accessing different anomers .

- Applications : Predominantly used in enzymatic studies to probe glycosyltransferase specificity, as the α-configuration mimics natural glycosidic linkages in anthracyclines .

Methyl β-L-Daunosamine Hydrochloride (CAS: 115388-97-1)

- Structure: β-anomer with distinct spatial orientation, affecting DNA intercalation and topoisomerase inhibition in anthracyclines .

- Synthesis : Requires alternative protecting group strategies to avoid epimerization during glycosidation .

- Applications : Less common in natural antibiotic synthesis but valuable for engineering analogs with reduced cardiotoxicity .

L-Daunosamine Hydrochloride (CAS: 105497-63-0)

- Structure: Lacks the methyl group at the anomeric position, resulting in a free reducing end .

- Synthesis: Derived from L-rhamnose via deoxygenation and amination, bypassing the need for methyl protection .

- Applications : Less stable than its methylated counterpart, limiting its utility in large-scale glycosylation reactions .

Neutral Sugar Analogs (e.g., 11-Deoxyanthracyclines)

- Structure: Replace L-daunosamine with neutral sugars like D-olivose or L-aculose, eliminating the amino group .

- Biological Impact : Neutral sugars reduce DNA binding affinity but mitigate side effects like myelosuppression, offering a trade-off between efficacy and safety .

Comparative Data Table

Key Research Findings

Stereochemical Impact on Bioactivity: The β-anomer of methyl L-daunosamine enhances DNA intercalation in daunomycin, while the α-anomer improves binding to topoisomerase II . Neutral sugar analogs exhibit reduced cytotoxicity but improved therapeutic indices .

Biological Activity

Methyl L-daunosamine hydrochloride, a derivative of daunorubicin, has garnered attention for its significant biological activities, particularly in the context of cancer treatment. This article presents a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity studies, and potential therapeutic applications.

Overview of this compound

This compound is recognized as a critical component in the structure of several anthracycline antibiotics, which are widely used in chemotherapy. Its structural modifications enhance the pharmacological properties of these compounds. The compound exhibits notable cytotoxic effects against various tumor cell lines, indicating its potential role in oncology.

Target of Action

This compound primarily acts through mechanisms similar to those of daunorubicin:

- DNA Interaction : It intercalates into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress by generating ROS, leading to DNA damage, particularly double-strand breaks (DSBs) .

Biochemical Pathways

The biosynthesis of dTDP-L-daunosamine involves a specific gene cluster responsible for encoding enzymes that facilitate the conversion of precursor sugars into the active form. This pathway is crucial for the compound's incorporation into antibiotic structures .

Cytotoxicity Studies

Various studies have demonstrated the cytotoxic potential of this compound against different cancer cell lines. For instance:

- HL-60 Human Leukemia Cells : In vitro studies revealed that this compound exhibited significant cytotoxicity with an IC50 value in the nanomolar range. The treatment led to a marked reduction in cell viability, highlighting its effectiveness as an antitumor agent .

- Comparison with Other Compounds : When compared to other anthracycline derivatives, methyl L-daunosamine showed enhanced activity against certain resistant cancer cell lines, suggesting its utility in overcoming drug resistance .

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on various tumor cell lines:

- Cell Lines Tested : A549 (lung cancer), Jurkat (leukemia), and HCT-116 (colon cancer).

- Results : The compound demonstrated an IC50 ranging from 0.65 µM to 1.26 µM across different cell lines, indicating potent antitumor activity .

Case Study 2: Mechanistic Insights

Research focused on elucidating the molecular mechanisms behind the cytotoxic effects:

- Apoptosis Induction : Treatment with methyl L-daunosamine led to increased levels of apoptotic markers and DNA fragmentation.

- Cell Cycle Arrest : Flow cytometry analyses indicated that the compound induced G2/M phase arrest in treated cells, further contributing to its antitumor efficacy .

This compound exhibits favorable pharmacokinetic properties:

- Solubility : It is soluble in water, which enhances its bioavailability.

- Chemical Stability : The compound is stable under physiological conditions but can undergo various chemical transformations such as oxidation and reduction reactions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | IC50 (µM) | Notable Activity |

|---|---|---|---|

| This compound | Anthracycline derivative | 0.65 - 1.26 | Strong cytotoxicity against multiple cancer types |

| Daunosamine hydrochloride | Parent compound | 1.0 - 2.0 | Effective but less potent than methyl derivative |

| Methyl β-L-daunosaminide hydrochloride | Structural analog | >10 | Limited activity compared to methyl L-daunosamine |

Q & A

Q. What are the challenges in analyzing contradictory data on the biological activity of methyl L-daunosamine derivatives across different tumor models?

- Variability in glycosylation patterns : Differences in tumor cell surface receptors (e.g., glycoprotein overexpression) can alter drug uptake and efficacy .

- Metabolic stability : In vivo studies in SHR rats highlight the impact of hepatic metabolism on bioavailability, necessitating pharmacokinetic profiling under varied physiological conditions .

- Solutions include tandem LC-MS/MS for metabolite identification and 3D tumor spheroid models to mimic in vivo heterogeneity .

Q. How do protective group strategies influence the synthesis of this compound, and what trade-offs exist between stability and reactivity?

- Benzoyl (Bz) vs. triethylsilyl (TES) groups : Bz provides robust amine protection but requires harsh deconditions (e.g., NH3/MeOH), whereas TES allows milder deprotection but is sensitive to acidic conditions .

- Allyloxycarbonyl (Alloc) groups : Enable orthogonal deprotection using palladium catalysts, ideal for multi-step syntheses .

- Balancing these factors is critical for minimizing side reactions (e.g., epimerization) during late-stage functionalization .

Methodological Considerations

Q. What protocols are recommended for handling this compound to ensure researcher safety and compound integrity?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Perform reactions in fume hoods to prevent inhalation of hydrochloride vapors .

- Spill management : Neutralize accidental releases with sodium bicarbonate and dispose of waste per OSHA HCS guidelines .

Q. How can researchers validate the purity of this compound batches, and what thresholds are acceptable for in vivo studies?

- HPLC-UV/ELSD : Purity ≥98% is required, with a retention time matching the reference standard (CAS 131528-45-5) .

- Karl Fischer titration : Moisture content must be <0.5% to prevent hydrolysis during storage .

- Elemental analysis : Carbon/nitrogen ratios should align with theoretical values (C7H16ClNO3) within ±0.3% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.